Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate
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Overview
Description
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is an organic compound with the molecular formula C13H18ClNO3. It is a versatile chemical used in various scientific research fields, including organic synthesis and drug development. This compound is characterized by its tert-butyl group, which provides unique reactivity patterns, and its carbamate functionality, which is commonly used as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate typically involves the reaction of 4-chloro-2-(hydroxymethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-chloro-2-(carboxymethyl)benzylcarbamate.
Reduction: 4-chloro-2-(aminomethyl)benzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides .
Comparison with Similar Compounds
Tert-butyl carbamate: Another carbamate protecting group but without the chloro and hydroxymethyl substituents.
4-chloro-2-(hydroxymethyl)benzylamine: Lacks the carbamate protecting group.
Benzyl carbamate: Similar structure but without the chloro and hydroxymethyl groups.
Uniqueness: Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is unique due to its combination of the tert-butyl carbamate protecting group and the chloro and hydroxymethyl substituents. This combination provides unique reactivity patterns and makes it a valuable tool in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKBBUQGEDHWRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476543 |
Source
|
Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439117-40-5 |
Source
|
Record name | 1,1-Dimethylethyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439117-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[4-chloro-2-(hydroxymethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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